5-Phenylpenta-2,4-dienoic acid

Overview

Description

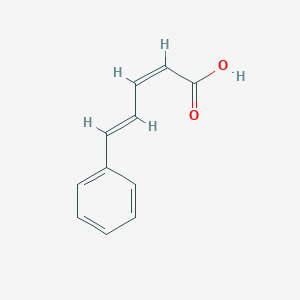

5-Phenylpenta-2,4-dienoic acid (CAS: 1552-94-9) is an α,β-unsaturated carboxylic acid with the molecular formula C₁₁H₁₀O₂ and a conjugated diene system. Its IUPAC name is (2E,4E)-5-phenylpenta-2,4-dienoic acid, and it is characterized by a phenyl group at the terminal carbon of the pentadienoic acid chain . Key physicochemical properties include a density of 1.148 g/cm³, boiling point of 356.1°C, and melting point of 165–166°C . Its structure enables unique reactivity in organic synthesis, particularly in palladium-catalyzed annulations to form benzofuran derivatives .

Preparation Methods

Cinnamylideneacetic acid can be synthesized through various methods. One common synthetic route is the Perkin reaction, which involves the condensation of cinnamaldehyde with acetic anhydride in the presence of a base . The reaction conditions typically include heating the mixture to promote the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Addition Reactions with Aromatic Compounds

In superacidic conditions (e.g., CF₃SO₃H), 5-phenylpenta-2,4-dienoic acid undergoes electrophilic addition with benzene. This reaction produces carbocyclic compounds via intramolecular acylation (Table 1) .

Table 1: Products from Benzene Addition in CF₃SO₃H

| Reaction Conditions | Major Products | Yield (%) |

|---|---|---|

| CF₃SO₃H, 20°C, 24 h | 5,5-Diphenylpent-2-enoic acid | 45–60 |

| CF₃SO₃H, 0°C, 48 h | Tetralone derivatives | 30–40 |

| CF₃SO₃H, -10°C, 72 h | Indanone derivatives | 20–25 |

Mechanistically, the superacid protonates the diene system, enabling benzene to act as a nucleophile. Subsequent cyclization forms fused carbocycles .

Photochemical [2+2] Cycloaddition

Under UV irradiation, this compound undergoes selective [2+2] photodimerization. Template-directed methods using 1,8-dihydroxynaphthalene (1,8-DHN) yield syn-head-to-head cycloadducts exclusively (Figure 1) .

Key Findings:

- Solid-State Reactions : Achieve 47–63% yields with high diastereoselectivity (dr > 10:1) .

- Solution-Phase Reactions : Provide comparable yields (42–84%) but require longer reaction times .

Figure 1: Photodimerization Products

| Substrate | Product | Conditions | Yield (%) |

|---|---|---|---|

| Symmetrical diesters | syn-Head-to-head dimer | Solid state | 53–63 |

| Unsymmetrical diesters | Heterodimer (mixed aryl groups) | Solution phase | 42–84 |

This method suppresses competing pathways, enabling selective synthesis of cyclobutane derivatives .

Copper-Catalyzed C–S Cross-Coupling

This compound ethyl ester reacts with thiols under Cu(I) catalysis to form 3-arylsulfanyl derivatives (Table 2) .

Table 2: C–S Cross-Coupling with Thiols

| Thiol | Product | Yield (%) |

|---|---|---|

| 4-Methoxythiophenol | 3-(4-Methoxyphenylsulfanyl) derivative | 85 |

| 2-Naphthalenethiol | 3-(2-Naphthylsulfanyl) derivative | 78 |

| Benzyl mercaptan | 3-Benzylsulfanyl derivative | 72 |

Conditions : CuI (10 mol%), K₂CO₃, DMF, 80°C, 12 h .

This reaction proceeds via a Cu(I)/Cu(III) catalytic cycle, enabling efficient sulfur incorporation .

Oxidation and Reduction

While the carboxylic acid group is generally stable, the diene system participates in redox reactions:

- Oxidation : Forms epoxides or dihydroxy derivatives using mCPBA or OsO₄.

- Reduction : Catalytic hydrogenation (H₂/Pd-C) saturates the diene to 5-phenylpentanoic acid.

Substitution Reactions

The phenyl ring undergoes electrophilic substitution (e.g., nitration, halogenation) under standard conditions. For example:

- Nitration : HNO₃/H₂SO₄ yields 3-nitro-5-phenylpenta-2,4-dienoic acid.

- Bromination : Br₂/FeBr₃ produces 3-bromo derivatives regioselectively.

Scientific Research Applications

5-Phenylpenta-2,4-dienoic acid has been noted for its significant biological activities, particularly as an anti-inflammatory and antioxidant agent. It has shown promise in inhibiting lipoxygenase, an enzyme involved in inflammatory processes. A study reported that derivatives of this acid exhibited lipoxygenase inhibition with IC50 values ranging from 7.4 to 100 µM, indicating potential for the treatment of diseases such as asthma, psoriasis, and cancer .

Table 1: Biological Activities of this compound Derivatives

| Compound | Activity | IC50 (µM) | Reference |

|---|---|---|---|

| 3i | Lipoxygenase Inhibition | 7.4 | |

| Various Derivatives | Antioxidant Activity | N/A |

Plant Physiology

In plant research, this compound has been identified as a selective inhibitor of root gravitropism in lettuce radicles. At a concentration of 5 µM, it effectively inhibited the bending response of roots without affecting overall growth. This property makes it a valuable tool for studying root development and the mechanisms underlying gravitropic responses .

Case Study: Inhibition of Root Gravitropism

A study conducted at Kyushu University demonstrated that the compound could selectively inhibit root bending in lettuce without causing growth inhibition. The structure-activity relationship analysis indicated that the diene unit's configuration was critical for its activity .

Synthetic Applications

This compound serves as a synthetic building block in organic chemistry. It can undergo various transformations to yield complex molecules with potential pharmaceutical applications. For instance, reactions with benzene in trifluoromethanesulfonic acid have produced multiple products depending on reaction conditions . This versatility highlights its importance in synthetic organic chemistry.

Table 2: Synthetic Transformations of this compound

| Reaction Type | Conditions | Products Obtained |

|---|---|---|

| Electrophilic Aromatic Substitution | CF3SO3H with Benzene | Multiple Products |

Research on Reactive Oxygen Species

The compound has also been implicated in research focused on reactive oxygen species (ROS) and their role in oxidative stress-related diseases. The ability to modulate oxidative stress through lipoxygenase inhibition positions this compound as a candidate for developing new therapeutic agents targeting inflammatory diseases .

Mechanism of Action

The mechanism of action of cinnamylideneacetic acid involves its photoresponsive nature. The compound can undergo photoinduced [2+2] cycloaddition reactions, leading to the formation of cyclobutane derivatives . This photoresponsive behavior is utilized in the development of photoswitchable materials, where the compound acts as a molecular switch that can be activated by light . The molecular targets and pathways involved in its antibacterial activity are still under investigation, but it is believed to interact with bacterial cell membranes and disrupt their function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Features

The conjugated diene system in 5-phenylpenta-2,4-dienoic acid enhances its electrophilicity and stabilizes intermediates in cycloaddition reactions. Derivatives with electron-withdrawing or donating substituents exhibit altered reactivity:

- 2-(4-Bromophenyl)-5-(4-(dimethylamino)phenyl)penta-2,4-dienoic acid (3i): Bromine increases electrophilicity, while dimethylamino enhances electron donation, affecting charge transfer in photophysical applications .

- Cinnamylideneacetic acid: A structural analog with a styryl group instead of a phenyl exhibits antibacterial activity, unlike this compound, which lacks documented antifeedant or antimicrobial properties .

Table 2: Substituent Effects on Properties

Biological Activity

5-Phenylpenta-2,4-dienoic acid, also known as ku-76, is a compound with notable biological activities, particularly in the fields of plant physiology and medicinal chemistry. This article reviews its biological effects, focusing on its mechanisms of action, structure-activity relationships, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 174.2 g/mol. Its structure features a conjugated diene system (2Z,4E configuration) and a phenyl substituent, which are crucial for its biological activity. The compound is characterized by:

- Molecular Formula :

- Molecular Weight : 174.2 g/mol

- Melting Point : 165-166°C

1. Inhibition of Gravitropism in Plants

Research has demonstrated that this compound acts as a selective inhibitor of root gravitropic bending in Lactuca sativa (lettuce) at concentrations as low as 5 μM without affecting overall growth. A study focused on the structure-activity relationship (SAR) identified essential features for this inhibitory activity:

| Structural Feature | Importance |

|---|---|

| (2Z,4E) diene unit | Essential for activity |

| Aromatic ring | Crucial; cannot be substituted with alkyl chains |

| Carboxylic acid moiety | Necessary for potency |

Analogues lacking these features showed significantly reduced or no inhibitory activity .

2. Antioxidant and Anticancer Properties

This compound derivatives have been explored for their antioxidant and anticancer properties. For instance, a derivative known as 4-bromo-5-phenylpenta-2,4-dienoic acid exhibited potent lipoxygenase (LOX) inhibition and showed significant anticancer activity across various cell lines such as HT-29 (colon cancer), A-549 (lung cancer), and MDA-MB-231 (breast cancer). The compound's ability to scavenge free radicals was assessed using assays like DPPH (2,2-diphenyl-1-picrylhydrazyl), where it demonstrated effective antioxidant activity .

The mechanism underlying the biological activities of this compound appears to involve:

- Inhibition of Lipoxygenase Enzymes : This inhibition is linked to its potential anti-inflammatory effects.

- Induction of Apoptosis in Cancer Cells : The compound may trigger apoptotic pathways via oxidative stress mechanisms.

Computational studies have supported these findings by showing favorable binding interactions with target enzymes involved in inflammation and cancer progression .

Case Study 1: Gravitropism Inhibition

A study conducted on lettuce radicles demonstrated that this compound effectively inhibited gravitropic bending at a concentration of 5 μM. The research highlighted that this compound did not inhibit radicle growth while selectively affecting gravitropic response, indicating its potential use in agricultural applications to control plant growth responses .

Case Study 2: Antitumor Activity

In vitro testing of various derivatives of this compound revealed that while most exhibited low antitumor activity across several cell lines, the derivative 4-bromo showed significant promise with lower IC50 values compared to others tested. This suggests that modifications to the core structure can enhance therapeutic efficacy against cancer cells .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-Phenylpenta-2,4-dienoic acid, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : Synthetic routes typically involve conjugated diene formation followed by carboxylation. Key steps include:

- Reagent Selection : Use α,β-unsaturated carbonyl precursors (e.g., aldehydes like 5-Phenylpenta-2,4-dienal ) with oxidizing agents (e.g., KMnO₄) for controlled carboxylation.

- Condition Optimization : Employ factorial design to test variables like temperature, solvent polarity (e.g., THF vs. DMF), and catalyst loading . Monitor reaction progress via TLC or HPLC.

- Purification : Use column chromatography with gradients of ethyl acetate/hexane. Validate purity via NMR (¹H/¹³C) and mass spectrometry .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- Methodological Answer :

- Spectroscopy :

- ¹H NMR : Identify vinyl proton splitting patterns (J values) to confirm conjugation .

- IR Spectroscopy : Detect carboxylic acid O-H stretches (~2500-3300 cm⁻¹) and conjugated C=O stretches (~1680-1720 cm⁻¹).

- Chromatography :

- HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity. Optimize mobile phase (e.g., acetonitrile/water + 0.1% TFA) .

- Cross-Validation : Compare retention times and spectral data with known analogs (e.g., phenylpropenoic acids) .

Q. What are the key stability considerations for this compound under experimental conditions?

- Methodological Answer :

- Degradation Pathways : Assess susceptibility to light, heat, and pH. For example, acidic conditions may promote decarboxylation, while basic conditions could hydrolyze the diene .

- Mitigation Strategies :

- Store in amber vials at -20°C under inert gas (N₂/Ar).

- Use buffered solutions (pH 6-7) during biological assays .

- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH) and monitor via HPLC .

Advanced Research Questions

Q. How can factorial design be applied to investigate the effects of multiple variables on the synthesis or reactivity of this compound?

- Methodological Answer :

- Variable Selection : Test factors like temperature (20–80°C), solvent polarity, and catalyst type (e.g., homogeneous vs. heterogeneous).

- Design Matrix : Use a 2³ factorial design to evaluate main effects and interactions. For example:

| Run | Temp (°C) | Solvent | Catalyst | Yield (%) |

|---|---|---|---|---|

| 1 | 20 | THF | Pd/C | 45 |

| 2 | 80 | DMF | Ni | 72 |

- Analysis : Apply ANOVA to identify significant variables. Interaction plots can reveal synergies (e.g., high temp + polar solvent improves yield) .

Q. What strategies resolve contradictions in experimental data related to the compound’s mechanistic pathways or biological activity?

- Methodological Answer :

- Data Triangulation : Combine kinetic studies (e.g., rate constants under varying pH) with computational modeling (DFT for transition states) .

- Hypothesis Testing : If biological assays contradict in vitro results, validate via:

- Negative Controls : Test against structurally similar inactive analogs.

- Dose-Response Curves : Ensure activity is concentration-dependent .

- Literature Comparison : Align findings with prior studies on dienoic acids (e.g., role of conjugation in reactivity) .

Q. What computational approaches model the electronic structure and reaction mechanisms of this compound?

- Methodological Answer :

- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to predict HOMO-LUMO gaps and charge distribution.

- MD Simulations : Study solvation effects in water/DMSO using AMBER or CHARMM force fields.

- Mechanistic Insights : Compare activation energies for decarboxylation vs. cyclization pathways. Validate with experimental kinetic data .

Q. Methodological Frameworks

Properties

CAS No. |

1552-94-9 |

|---|---|

Molecular Formula |

C11H10O2 |

Molecular Weight |

174.20 g/mol |

IUPAC Name |

(2Z,4E)-5-phenylpenta-2,4-dienoic acid |

InChI |

InChI=1S/C11H10O2/c12-11(13)9-5-4-8-10-6-2-1-3-7-10/h1-9H,(H,12,13)/b8-4+,9-5- |

InChI Key |

FEIQOMCWGDNMHM-HXGSSHHBSA-N |

SMILES |

C1=CC=C(C=C1)C=CC=CC(=O)O |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C=C\C(=O)O |

Canonical SMILES |

C1=CC=C(C=C1)C=CC=CC(=O)O |

Key on ui other cas no. |

28010-12-0 38446-98-9 1552-94-9 |

Pictograms |

Irritant |

Synonyms |

eta-styrylacrylic acid beta-styrylacrylic acid, (E,E)-isomer beta-styrylacrylic acid, (E,Z)-isomer beta-styrylacrylic acid, (Z,E)-isomer beta-styrylacrylic acid, monosodium salt, (E,E)-isomer beta-styrylacrylic acid, monosodium salt, (E,Z)-isome |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.